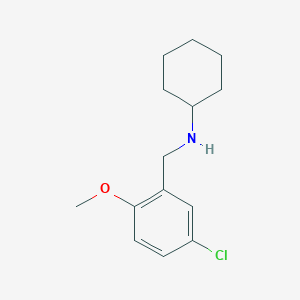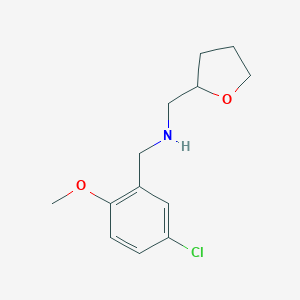![molecular formula C16H20ClFN2O B502358 N'-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B502358.png)
N'-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV020505 is a compound included in the Malaria Box, a collection of 400 diverse compounds with antimalarial activity assembled by the Medicines for Malaria Venture. This compound has shown promising activity against various parasites, including those responsible for malaria and kinetoplastid diseases .
Chemical Reactions Analysis
MMV020505 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV020505 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antimalarial activity and the development of new antimalarial drugs.
Biology: It is used in phenotypic screening to identify new active scaffolds against various parasites, including those responsible for human African trypanosomiasis, Chagas disease, and visceral leishmaniasis.
Medicine: It has potential therapeutic applications in the treatment of neglected tropical diseases.
Industry: It can be used in the development of new pharmaceuticals and as a tool in drug discovery research
Mechanism of Action
The mechanism of action of MMV020505 involves its interaction with specific molecular targets and pathways within the parasite. It is believed to interfere with essential biological processes, such as protein synthesis and metabolic pathways, leading to the death of the parasite. The exact molecular targets and pathways involved are still under investigation, but it is known to have a unique mode of action compared to other antimalarial drugs .
Comparison with Similar Compounds
MMV020505 can be compared with other similar compounds in the Malaria Box, such as MMV085203 and MMV19881. These compounds also exhibit antimalarial activity but may differ in their chemical structure, mechanism of action, and efficacy. MMV020505 is unique in its specific activity against a broad range of parasites and its potential for use in treating multiple neglected tropical diseases .
Similar compounds include:
- MMV085203
- MMV19881
- MMV084940
These compounds share some structural similarities with MMV020505 but have distinct properties and applications .
Properties
Molecular Formula |
C16H20ClFN2O |
|---|---|
Molecular Weight |
310.79 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C16H20ClFN2O/c1-20(2)9-3-8-19-11-13-5-7-16(21-13)12-4-6-15(18)14(17)10-12/h4-7,10,19H,3,8-9,11H2,1-2H3 |
InChI Key |
YIQFCULBVMFGTR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-{[2-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)amino]ethanol](/img/structure/B502275.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B502276.png)
![N,N-dimethyl-4-[({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]aniline](/img/structure/B502277.png)
![{[5-(2-Fluorophenyl)-2-furyl]methyl}(pyridin-2-ylmethyl)amine](/img/structure/B502279.png)
![1-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-2-propanol](/img/structure/B502282.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B502287.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502288.png)

![1-phenyl-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B502291.png)

![1-(4-fluorophenyl)-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B502293.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B502294.png)
![1-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol](/img/structure/B502297.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B502298.png)
